Naphtho(8,1,2-abc)coronene

Übersicht

Beschreibung

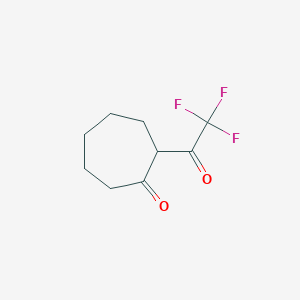

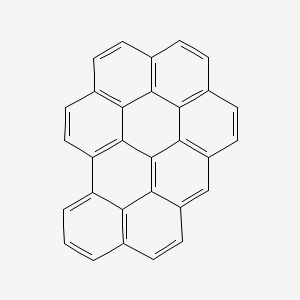

Naphtho(8,1,2-abc)coronene, also known as Naph-cor, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. This compound has a highly conjugated structure, which makes it an excellent candidate for use in organic electronics, optoelectronics, and semiconductors.

Wissenschaftliche Forschungsanwendungen

1. Chromatographic Identification in Environmental Samples

Naphtho(8,1,2-abc)coronene has been identified in environmental samples such as diesel particulate matter using non-aqueous reversed-phase liquid chromatography coupled with a UV multichannel detector. This method confirms the presence of large polycyclic aromatic hydrocarbons (PAHs) in these samples, contributing to environmental and pollution studies (Jinno, Fetzer, & Biggs, 1986).

2. Fluorescence Properties in Solvent Polarity Probes

The fluorescence properties of various coronene derivatives, including naphtho(8,1,2-abc)coronene, were studied in solvents of varying polarity. This research is significant in understanding the emission intensities and behaviors of these compounds in different environments, which is useful in photophysical and photochemical research (Waris et al., 1989).

3. Electronic and Optical Properties

A study on the electronic and optical properties of naphtho(8,1,2-abc)coronene and other lower symmetry coronene derivatives provided insights into their electronic correlations and optical gaps. This research is crucial for understanding the photophysical properties of these PAHs, which can have applications in materials science and optoelectronics (Bhattacharyya, Rai, & Shukla, 2020).

4. Graphene Synthesis

Naphtho(8,1,2-abc)coronene has been utilized in the field of graphene synthesis. Its role as a nucleation seed for graphene synthesis at low temperatures was systematically studied, indicating its potential in enhancing the quality and homogeneity of graphene, which is vital for applications in electronics and material science (Wu et al., 2013).

5. High-Pressure Behavior and Applications

The behavior of PAHs, including naphtho(8,1,2-abc)coronene, under high pressure and temperature conditions was studied to understand their decomposition and transformation into graphite and potentially diamonds. This research has implications for understanding the formation and transformation of these compounds in geological processes and potential industrial applications (Chanyshev et al., 2017).

Zukünftige Richtungen

- Jinno, K., Fetzer, J.C., & Biggs, W.R. (1986). Identification of naphtho [8.1.2 abc] coronene in the extract of diesel particulate matter by non-aqueous reversed-phase liquid chromatography coupled with UV multichannel detector. Chromatographia, 21, 274–276

- NIST Chemistry WebBook. Naphtho [8,1,2-abc]coronene

Eigenschaften

IUPAC Name |

nonacyclo[16.12.0.02,15.03,12.04,9.05,30.06,27.020,29.023,28]triaconta-1(18),2(15),3(12),4(9),5,7,10,13,16,19,21,23(28),24,26,29-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H14/c1-2-15-8-10-19-14-20-11-9-17-5-4-16-6-7-18-12-13-22-21(3-1)23(15)27(19)30-28(20)25(17)24(16)26(18)29(22)30/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMLYQXCBXWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C3C(=C9)C=C2)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216170 | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho(8,1,2-abc)coronene | |

CAS RN |

6596-38-9 | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1624011.png)